molecular formula C17H17ClN2O4 B5215891 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No. B5215891
M. Wt: 348.8 g/mol
InChI Key: YKSXZIOSNBYADJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness industry due to its potential to enhance endurance and performance.

Mechanism of Action

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism, reduced fat accumulation, and enhanced endurance and performance.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal and human studies. It has been reported to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, leading to improved energy metabolism and reduced fat accumulation. It has also been shown to reduce inflammation, oxidative stress, and apoptosis in various tissues, such as the liver, heart, and brain. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been reported to improve exercise capacity, reduce muscle fatigue, and enhance endurance and performance in animal and human studies.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use in lab experiments, such as its potential toxicity, off-target effects, and lack of long-term safety data. In addition, its use in animal and human studies may raise ethical concerns due to its potential for enhancing performance and its lack of therapeutic indications.

Future Directions

There are several future directions for the research on 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. Another direction is to explore its potential to enhance endurance and performance in athletes and military personnel, while addressing the safety and ethical concerns associated with its use. Additionally, future research could focus on developing more selective and safer PPARδ agonists, as well as studying the mechanisms underlying the off-target effects of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-methyl-4-nitrobenzylbromide in the presence of a base to form 4-(2-methyl-4-nitrophenyl)phenol. This intermediate is then coupled with butyric anhydride in the presence of a base to form 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve lipid metabolism, increase insulin sensitivity, reduce inflammation, and promote mitochondrial biogenesis in various animal models. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been investigated for its potential to enhance endurance and performance in athletes and military personnel. It has been reported to increase fatty acid oxidation, improve exercise capacity, and reduce muscle fatigue in animal and human studies.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-12-11-14(20(22)23)6-9-16(12)19-17(21)3-2-10-24-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSXZIOSNBYADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

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